2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

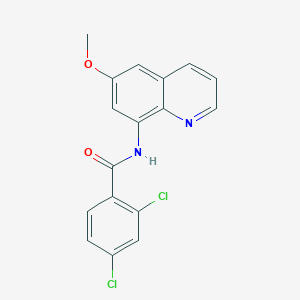

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H12Cl2N2O2 and a molecular weight of 347.2 g/mol. This compound is part of the quinoline family, which is known for its significant biological and pharmaceutical activities . The quinoline framework is frequently found in bioactive natural products, pharmaceuticals, materials, and agrochemicals .

Vorbereitungsmethoden

The synthesis of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated quinoline derivative with a suitable boronic acid or ester .

Analyse Chemischer Reaktionen

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular halogens, acyl halides, and N-halosuccinimides . For example, the iron-catalyzed chlorination or bromination of quinoline at the C5 position using sodium halides at room temperature is an efficient method for halogenation .

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active compounds . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound can also be used in the development of fluorescent sensors and as a tubulin polymerization inhibitor .

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, the iron-catalyzed halogenation of quinoline derivatives at the C5 position is believed to proceed through a single electron transfer mechanism . The specific molecular targets and pathways involved in the biological activity of this compound can vary depending on its specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide can be compared with other similar compounds, such as other halogenated quinoline derivatives . These compounds share a common quinoline framework but differ in the nature and position of the substituents on the quinoline ring . For example, compounds like 8-aminoquinoline and its derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Biologische Aktivität

2,4-Dichloro-N-(6-methoxyquinolin-8-yl)benzamide is a compound belonging to the quinoline family, known for its diverse biological and pharmaceutical activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline moiety that is often associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanism involves:

- Halogenation Reactions : The compound undergoes iron-catalyzed halogenation at the C5 position of the quinoline ring, which is facilitated through a single electron transfer mechanism.

- Target Interaction : It interacts with various enzymes and receptors that are implicated in disease pathways, potentially leading to inhibition of tumor growth and modulation of inflammatory responses .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of quinoline can demonstrate MIC values as low as 1×10−6 mg/mL against various bacterial strains .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.125 |

| Similar Quinoline Derivative | Escherichia coli | 1×10−5 |

Anticancer Activity

The compound has shown potential in anticancer applications:

- Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines demonstrated IC50 values around 20 nM, indicating potent cytotoxic effects .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 20 |

| KB-V1 | 20 |

Case Studies

A recent study evaluated the efficacy of this compound in inhibiting specific cancer pathways. The results indicated that:

- Inhibition of Tumor Growth : The compound significantly suppressed tumor growth in xenograft models by targeting pathways involved in cell proliferation and apoptosis regulation .

Comparative Analysis

When compared to other halogenated quinoline derivatives, this compound exhibits unique advantages:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWNIWYRAIFEHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.